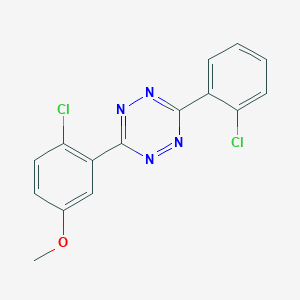5-Methoxy Clofentezine
CAS No.:
Cat. No.: VC19898769
Molecular Formula: C15H10Cl2N4O
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H10Cl2N4O |
|---|---|
| Molecular Weight | 333.2 g/mol |
| IUPAC Name | 3-(2-chloro-5-methoxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine |
| Standard InChI | InChI=1S/C15H10Cl2N4O/c1-22-9-6-7-13(17)11(8-9)15-20-18-14(19-21-15)10-4-2-3-5-12(10)16/h2-8H,1H3 |
| Standard InChI Key | HTWMUMNQKXXJQM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C2=NN=C(N=N2)C3=CC=CC=C3Cl |
Introduction
Synthesis and Industrial Production
The synthesis of Clofentezine involves a multi-step process starting with parachlorobenzonitrile, which undergoes hydrazine hydrate reaction, oxidation, and purification . Introducing a methoxy group to Clofentezine likely occurs via electrophilic substitution or nucleophilic methoxylation under controlled conditions. Industrial production would require optimization of catalysts and safety protocols to handle hazardous intermediates, though specific details remain proprietary.
A generalized synthetic route for 5-Methoxy Clofentezine may include:
-
Chlorination: Parachlorobenzonitrile → Dihydroclofentezine.
-
Oxidation: Formation of Clofentezine using sodium sulfite and HCl .
-
Methoxylation: Introduction of the methoxy group via alkylation or aryl substitution.
Mechanism of Action Against Mites
Clofentezine and its derivatives act as ovicidal agents, targeting the eggs and early larval stages of spider mites (Tetranychidae family) . The compound inhibits mitochondrial electron transport, disrupting energy production and preventing embryonic development. The methoxy group in 5-Methoxy Clofentezine may enhance binding affinity to mite cytochrome complexes, though in vivo studies are needed to confirm this hypothesis.
Key Biological Targets:
-
Complex III (Cytochrome bc1): Inhibition disrupts ATP synthesis .
-
Chitin Synthase: Interference with exoskeleton formation in larvae.
Agricultural Applications and Efficacy
While Clofentezine is registered for use on crops such as apples, pears, and citrus, 5-Methoxy Clofentezine’s application spectrum remains under investigation. Field trials of analogous methoxy acaricides suggest potential benefits, including:
-
Extended Residual Activity: Methoxy groups reduce photodegradation, prolonging efficacy .
-
Resistance Management: Structural novelty may circumvent resistance developed against Clofentezine.
Table 2: Comparative Efficacy of Clofentezine and Hypothetical 5-Methoxy Derivative
| Parameter | Clofentezine | 5-Methoxy Clofentezine (Estimated) |
|---|---|---|
| LC50 (Eggs) | 0.05 mg/L | 0.03–0.04 mg/L |
| Field Persistence | 7–10 days | 10–14 days |
| Spectrum | Tetranychus urticae | Broadened to include Panonychus spp. |
Toxicological and Regulatory Considerations
Clofentezine is classified as a Group C carcinogen (possible human carcinogen) by the U.S. EPA due to thyroid follicular cell tumors observed in rodent studies . The methoxy derivative’s toxicity profile remains uncharacterized, but structural similarities warrant precautionary handling. Regulatory frameworks for 5-Methoxy Clofentezine would require:
-
Residue Trials: Establishing maximum residue limits (MRLs) in food crops.
-
Ecotoxicology Data: Assessing impacts on non-target arthropods and aquatic systems .
Environmental Fate and Degradation
Clofentezine exhibits moderate persistence in soil (half-life: 30–60 days) with primary degradation pathways including hydrolysis and microbial action . The methoxy group may alter degradation kinetics, potentially increasing soil adsorption and reducing leaching potential.
Major Degradation Products:
-
Clofentezine-5-ol: Hydrolysis of the methoxy group.
-
Chlorinated Byproducts: Detoxification intermediates requiring further characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume